N-(4-fluorophenyl)-4-(2,3,4,6-tetramethylphenyl)-1,3-thiazol-2-amine

Lipophilicity ADME Drug-likeness

N-(4-Fluorophenyl)-4-(2,3,4,6-tetramethylphenyl)-1,3-thiazol-2-amine (CAS 2703779-26-2, molecular formula C19H19FN2S, molecular weight 326.4 g/mol) is a fully synthetic 2-aminothiazole derivative distinguished by a 4-fluorophenyl substituent on the exocyclic amine and a 2,3,4,6-tetramethylphenyl group at the thiazole 4-position. This compound belongs to the broader 2-aminothiazole class, a privileged scaffold in medicinal chemistry associated with diverse biological activities including kinase inhibition, GPCR modulation, and anti-infective properties.

Molecular Formula C19H19FN2S
Molecular Weight 326.4 g/mol
Cat. No. B13483107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorophenyl)-4-(2,3,4,6-tetramethylphenyl)-1,3-thiazol-2-amine
Molecular FormulaC19H19FN2S
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1C)C)C2=CSC(=N2)NC3=CC=C(C=C3)F)C
InChIInChI=1S/C19H19FN2S/c1-11-9-12(2)18(14(4)13(11)3)17-10-23-19(22-17)21-16-7-5-15(20)6-8-16/h5-10H,1-4H3,(H,21,22)
InChIKeyXSPWFMKDLSXBNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Fluorophenyl)-4-(2,3,4,6-tetramethylphenyl)-1,3-thiazol-2-amine (CAS 2703779-26-2): Procurement-Relevant Structural and Baseline Profile


N-(4-Fluorophenyl)-4-(2,3,4,6-tetramethylphenyl)-1,3-thiazol-2-amine (CAS 2703779-26-2, molecular formula C19H19FN2S, molecular weight 326.4 g/mol) is a fully synthetic 2-aminothiazole derivative distinguished by a 4-fluorophenyl substituent on the exocyclic amine and a 2,3,4,6-tetramethylphenyl group at the thiazole 4-position [1]. This compound belongs to the broader 2-aminothiazole class, a privileged scaffold in medicinal chemistry associated with diverse biological activities including kinase inhibition, GPCR modulation, and anti-infective properties [2]. Unlike the extensively characterized des-methyl analog N-(4-fluorophenyl)-4-phenyl-1,3-thiazol-2-amine (CAS 339303-87-6), which has validated gp130 agonist activity , the target compound’s public bioactivity data remain limited to vendor-curated annotations [1]. Its primary differentiation therefore rests on the unique steric and electronic signature conferred by the asymmetric tetramethyl substitution pattern, a feature that cannot be replicated by the unsubstituted phenyl or the symmetric 2,3,5,6-tetramethylphenyl isomer (CAS 2703779-39-7) .

Why Generic 2-Aminothiazole Substitution Fails for N-(4-Fluorophenyl)-4-(2,3,4,6-tetramethylphenyl)-1,3-thiazol-2-amine


The 2-aminothiazole scaffold is exquisitely sensitive to substitution at the 4-position, where aromatic ring electronics and steric occupancy directly govern target binding and selectivity [1]. The unsubstituted phenyl analog (CAS 339303-87-6) has demonstrated gp130 agonism and neuroprotection , but the introduction of four methyl groups in the target compound is predicted to increase logP by approximately 1.5–2.0 units (based on additive fragment contributions) and substantially alter the conformational landscape of the 4-aryl ring [2]. The 2,3,4,6-tetramethyl arrangement, in particular, breaks the symmetry present in the 2,3,5,6-tetramethylphenyl isomer (CAS 2703779-39-7), resulting in a unique electrostatic potential surface that cannot be mimicked by any single commercially available analog. Consequently, replacing this compound with a simpler or isomeric 2-aminothiazole will introduce uncontrolled variables in target engagement, ADME profile, and off-target liability, undermining experimental reproducibility and program decision-making [1].

Quantitative Differentiation Evidence for N-(4-Fluorophenyl)-4-(2,3,4,6-tetramethylphenyl)-1,3-thiazol-2-amine Against Closest Analogs


Predicted Lipophilicity (clogP) Differentiation vs. Des-Methyl Analog

The target compound bears four methyl groups on the 4-phenyl ring that are absent in the gp130-active comparator N-(4-fluorophenyl)-4-phenyl-1,3-thiazol-2-amine (CAS 339303-87-6). Using additive fragment-based calculation (clogP method), each aromatic methyl contributes approximately +0.52 log units, yielding an estimated clogP of 5.2–5.5 for the target compound versus a calculated clogP of 3.7 for the des-methyl comparator . This substantial lipophilicity shift is expected to enhance membrane permeability while simultaneously increasing plasma protein binding and metabolic liability, representing a distinct ADME signature that must be factored into lead optimization decisions [1].

Lipophilicity ADME Drug-likeness 2-Aminothiazole

Steric Occupancy Differentiation: 2,3,4,6-Tetramethyl vs. 2,3,5,6-Tetramethyl Isomer

The positional isomer N-(4-fluorophenyl)-4-(2,3,5,6-tetramethylphenyl)-1,3-thiazol-2-amine (CAS 2703779-39-7) shares identical molecular formula and molecular weight (326.4 g/mol) but differs in the placement of one methyl group (position 4 vs. position 5 on the phenyl ring) . In the target compound, the methyl group at position 4 (para to the thiazole attachment point) introduces a unique steric protrusion along the molecular long axis, directly affecting the dihedral angle between the phenyl and thiazole rings. This ortho,ortho'-disubstituted pattern (methyls at positions 2 and 6 flanking the thiazole linkage in both isomers) creates a restricted rotational profile; however, the additional para-methyl in the target compound extends the molecular length and alters the shape complementarity to hydrophobic binding pockets compared to the 2,3,5,6-isomer [1].

Steric effects Isomer differentiation Ortho-substitution Conformational analysis

Purity and Procurement Specification Benchmarking Against Commercial Analogs

The target compound is commercially available at a specified purity of 95% (HPLC) from multiple vendors [1], which is comparable to the commercial specification of the des-methyl gp130 agonist analog (≥98% purity for CAS 339303-87-6) . However, at a price point of approximately $1,396 per 50 mg (as of May 2024), the target compound commands a premium of roughly 3–5× over the simpler phenyl analog, reflecting the synthetic complexity introduced by the tetramethyl substitution pattern and the lower commercial availability [1]. This procurement cost differential should be weighed against the scientific value of the unique substitution pattern in SAR studies.

Purity specification Procurement quality Vendor comparison Research-grade compound

Limitation Acknowledgment: Absence of Direct Comparative Bioactivity Data

A systematic search of PubMed, PubChem, ChEMBL, and patent databases (completed April 2026) failed to locate any published quantitative bioactivity data (IC50, EC50, Ki, or Kd values) for N-(4-fluorophenyl)-4-(2,3,4,6-tetramethylphenyl)-1,3-thiazol-2-amine in any assay system [1]. The structurally related des-methyl analog (CAS 339303-87-6) has validated gp130 agonist activity with reported neuroprotection against NMDA-induced toxicity in primary hippocampal neurons , but no head-to-head or cross-study comparable data exist to confirm whether the tetramethyl substitution enhances, reduces, or abolishes this activity. Until such data are generated, any claims of biological differentiation remain hypothetical and should be treated as structure-based inference only.

Data gap Experimental validation Bioactivity SAR

Evidence-Based Application Scenarios for N-(4-Fluorophenyl)-4-(2,3,4,6-tetramethylphenyl)-1,3-thiazol-2-amine


Structure-Activity Relationship (SAR) Exploration of 4-Aryl Substitution Effects in 2-Aminothiazole-Based Lead Series

Given the established gp130 agonist activity of the des-methyl analog N-(4-fluorophenyl)-4-phenyl-1,3-thiazol-2-amine , the target compound serves as a high-value tool for probing the steric and lipophilic tolerance of the gp130 binding pocket or analogous targets. The 2,3,4,6-tetramethyl pattern introduces maximal hydrophobic bulk and a unique molecular shape distinct from both the unsubstituted phenyl and the symmetric 2,3,5,6-tetramethyl isomer [1], enabling a systematic three-point SAR comparison when tested alongside these analogs.

ADME and Physicochemical Profiling of Highly Methylated 2-Aminothiazole Scaffolds

With a predicted clogP of 5.2–5.5—substantially higher than the des-methyl comparator (clogP ≈ 3.7)—the target compound is a suitable candidate for experimental logD, solubility, microsomal stability, and permeability assays aimed at understanding the ADME consequences of extensive aromatic methylation in the 2-aminothiazole series [1]. Such data are critical for establishing property-based design guidelines in lead optimization programs.

Isomeric Selectivity Profiling: Differentiating Positional Methyl Effects on Target Engagement

The existence of a commercially available positional isomer (CAS 2703779-39-7, 2,3,5,6-tetramethyl) with identical molecular weight and formula creates a rare opportunity to isolate the effect of a single methyl positional change on biological activity. Head-to-head testing of the two isomers in the same assay panel can reveal shape-dependent binding preferences that are invisible when only the des-methyl analog is used as comparator.

Synthetic Methodology Development for Sterically Hindered 4-Aryl-2-aminothiazoles

The ortho,ortho'-dimethyl substitution flanking the thiazole-phenyl bond in the target compound presents non-trivial synthetic challenges due to steric hindrance during the Hantzsch thiazole synthesis or cross-coupling steps. This compound can therefore serve as a model substrate for developing and benchmarking new synthetic routes to sterically congested 2-aminothiazoles, an area of relevance to both medicinal chemistry and process development [1].

Quote Request

Request a Quote for N-(4-fluorophenyl)-4-(2,3,4,6-tetramethylphenyl)-1,3-thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.